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Compound of Interest

Compound Name: Ncx 1000

Cat. No.: B15572237 Get Quote

Technical Support Center: NCX 1000
Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with NCX
1000, focusing on its bioavailability in humans versus rodents.

Frequently Asked Questions (FAQs)
Q1: What is NCX 1000 and what is its proposed mechanism of action?

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It is

designed to selectively release NO within the liver. The therapeutic rationale is that in

conditions like portal hypertension, there is a deficiency of endothelial NO in the liver's

microcirculation. By delivering NO directly to the liver, NCX 1000 aims to activate soluble

guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP)

levels. This, in turn, is expected to induce vasodilation and reduce intrahepatic resistance

without causing systemic hypotension.[1][2]

Q2: What are the key differences in the observed effects of NCX 1000 between preclinical

rodent models and human clinical trials?
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In preclinical studies involving rodent models of cirrhosis and portal hypertension, orally

administered NCX 1000 demonstrated a selective vasodilatory effect on the intrahepatic

circulation.[1][3] It was shown to protect against the development of portal hypertension and

reduce intrahepatic hyperreactivity to vasoconstrictors.[1] These effects were associated with

increased liver nitrite/nitrate and cGMP concentrations, supporting its liver-selective NO-

donating mechanism.[1]

However, in a Phase IIa clinical trial in patients with cirrhosis and portal hypertension, oral

administration of NCX 1000 did not reduce portal pressure as measured by the hepatic venous

pressure gradient (HVPG).[3] In fact, a significant reduction in systolic blood pressure and

hepatic blood flow was observed, suggesting that the drug had systemic effects and did not

selectively release NO in the liver in humans as it did in rodents.[3]

Q3: What dosages of NCX 1000 have been used in rodent and human studies?

Rodents: Preclinical studies in rats have used oral doses of 28 mg/kg per day.

Humans: A Phase IIa clinical trial used a dose-escalating regimen, with patients receiving

progressive oral doses of 500 mg, 1000 mg, and 2000 mg initially, followed by up to 2 g three

times a day (t.i.d.) or the maximum tolerated dose for 16 days.[3][4]

Troubleshooting Guides
Issue: Discrepancy in Efficacy Between Rodent and Human Studies

Possible Cause 1: Differences in Metabolism and Bioavailability. The metabolic pathways

and first-pass metabolism of NCX 1000 may differ significantly between rodents and

humans. This could lead to variations in the amount of active compound reaching the

systemic circulation and the liver. While specific bioavailability data for NCX 1000 is not

publicly available, it is a critical factor to consider.

Troubleshooting/Investigation:

Conduct in vitro metabolism studies using liver microsomes or hepatocytes from both

species to compare metabolic stability and metabolite formation.
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Perform pharmacokinetic studies in relevant animal models to determine oral

bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum

concentration (Tmax), and area under the curve (AUC).

If possible, analyze human pharmacokinetic data from Phase I studies to understand the

absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Possible Cause 2: Species-Specific Differences in NO-Donating Moiety Cleavage. The

enzymatic or chemical conditions required to cleave the NO-donating moiety from the UDCA

backbone may differ between the rodent liver and the human gastrointestinal tract or liver.

Premature release of NO systemically in humans could explain the observed effects on

systemic blood pressure.

Troubleshooting/Investigation:

Investigate the stability of NCX 1000 in simulated gastric and intestinal fluids of both

humans and rodents.

Incubate NCX 1000 with liver homogenates or specific enzymes from both species to

identify the enzymes responsible for NO release and compare their activity.

Data Presentation
While specific quantitative pharmacokinetic data for NCX 1000 is not available in the public

domain, the following table summarizes the dosing and qualitative outcomes from published

studies.
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Parameter Rodent Studies (Rats)
Human Clinical Trial
(Phase IIa)

Dose 28 mg/kg/day (oral)
Escalating doses up to 2 g

t.i.d. (oral)[3][4]

Route of Administration Oral Oral[3]

Primary Efficacy Endpoint
Reduction of portal pressure

and intrahepatic resistance.

Change in Hepatic Venous

Pressure Gradient (HVPG).[3]

Observed Outcome
Reduced portal pressure and

intrahepatic resistance.[1]

No significant change in

HVPG.[3]

Systemic Effects
No significant effect on mean

arterial pressure.[1]

Significant reduction in systolic

blood pressure.[3]

Experimental Protocols
Rodent Model of Portal Hypertension (General Methodology)

Induction of Cirrhosis and Portal Hypertension: Cirrhosis is typically induced in rats through

methods such as bile duct ligation or chronic administration of carbon tetrachloride.

Drug Administration: NCX 1000 is administered orally, often by gavage, at a specified dose

(e.g., 28 mg/kg/day) for a defined period. A control group receiving the vehicle and another

group receiving UDCA are usually included for comparison.

Hemodynamic Measurements: After the treatment period, animals are anesthetized, and

portal pressure is measured directly via a catheter inserted into the portal vein. Mean arterial

pressure is also monitored.

Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate concentrations (as an

indicator of NO production) and cGMP levels.

Human Phase IIa Clinical Trial (General Methodology)

Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study design

is employed.[3]
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Patient Population: Patients with diagnosed cirrhosis and portal hypertension are enrolled.[3]

Drug Administration: Patients receive escalating oral doses of NCX 1000 or a placebo over a

specified period (e.g., 16 days).[3]

Efficacy Assessment: The primary endpoint is the change in the hepatic venous pressure

gradient (HVPG), a standard measure of portal pressure, which is assessed at baseline and

after treatment.[3]

Safety and Tolerability Monitoring: Blood pressure, heart rate, and adverse events are

monitored throughout the study.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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